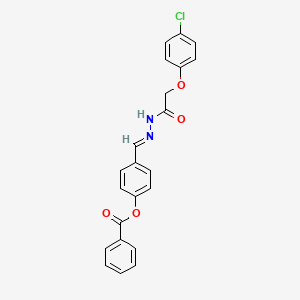

4-(2-((4-Chlorophenoxy)acetyl)carbohydrazonoyl)phenyl benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-(2-((4-Chlorophenoxy)acetyl)carbohydrazonoyl)phenyl benzoate is a complex organic compound with the molecular formula C22H17ClN2O4 and a molecular weight of 408.845 g/mol . This compound is known for its unique chemical structure, which includes a chlorophenoxy group, an acetyl group, and a carbohydrazonoyl group attached to a phenyl benzoate backbone. It is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry.

Preparation Methods

The synthesis of 4-(2-((4-Chlorophenoxy)acetyl)carbohydrazonoyl)phenyl benzoate involves multiple steps. One common synthetic route includes the following steps:

Formation of 4-chlorophenoxyacetic acid: This is achieved by reacting 4-chlorophenol with chloroacetic acid in the presence of a base such as sodium hydroxide.

Acetylation: The 4-chlorophenoxyacetic acid is then acetylated using acetic anhydride to form 4-chlorophenoxyacetyl chloride.

Hydrazonation: The 4-chlorophenoxyacetyl chloride is reacted with hydrazine hydrate to form the carbohydrazonoyl derivative.

Coupling with phenyl benzoate: Finally, the carbohydrazonoyl derivative is coupled with phenyl benzoate under appropriate conditions to yield the target compound.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow processes to enhance yield and purity.

Chemical Reactions Analysis

4-(2-((4-Chlorophenoxy)acetyl)carbohydrazonoyl)phenyl benzoate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenoxy group, using reagents such as sodium methoxide or potassium cyanide.

Scientific Research Applications

4-(2-((4-Chlorophenoxy)acetyl)carbohydrazonoyl)phenyl benzoate has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.

Mechanism of Action

The mechanism of action of 4-(2-((4-Chlorophenoxy)acetyl)carbohydrazonoyl)phenyl benzoate involves its interaction with specific molecular targets and pathways. The compound’s chlorophenoxy group can interact with cellular receptors, while the carbohydrazonoyl group may inhibit certain enzymes. These interactions can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

4-(2-((4-Chlorophenoxy)acetyl)carbohydrazonoyl)phenyl benzoate can be compared with similar compounds such as:

4-(2-((4-Fluorophenoxy)acetyl)carbohydrazonoyl)phenyl benzoate: This compound has a fluorine atom instead of chlorine, which can affect its reactivity and biological activity.

4-(2-((4-Bromophenoxy)acetyl)carbohydrazonoyl)phenyl benzoate: The presence of a bromine atom can lead to different chemical and biological properties.

4-(2-((4-Methoxyphenoxy)acetyl)carbohydrazonoyl)phenyl benzoate: The methoxy group can influence the compound’s solubility and reactivity.

Biological Activity

The compound 4-(2-((4-Chlorophenoxy)acetyl)carbohydrazonoyl)phenyl benzoate, often abbreviated as 4-CPACPB, is a synthetic derivative that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

4-CPACPB features a complex structure that includes a chlorophenoxy group, a carbohydrazone linkage, and a benzoate moiety. The chemical formula is C23H19ClN2O4, and its molecular weight is approximately 432.86 g/mol. The presence of the chlorophenoxy group is significant as it may enhance the compound's lipophilicity and biological activity.

Pharmacological Properties

The biological activity of 4-CPACPB has been investigated in various studies, revealing several key pharmacological properties:

- Antimicrobial Activity : Preliminary studies suggest that 4-CPACPB exhibits antimicrobial properties against a range of pathogens. In vitro tests have shown effectiveness against both Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent .

- Anti-inflammatory Effects : The compound has demonstrated anti-inflammatory activity in animal models. It appears to inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha, which are crucial in the inflammatory response .

- Analgesic Properties : Research indicates that 4-CPACPB may possess analgesic effects comparable to traditional analgesics. In rodent models, it has been shown to reduce pain responses in hot plate tests, suggesting central nervous system involvement in pain modulation .

Understanding the mechanisms by which 4-CPACPB exerts its biological effects is critical for evaluating its therapeutic potential:

- Cytokine Modulation : The compound's ability to modulate cytokine levels suggests it may interfere with signaling pathways involved in inflammation and immune responses.

- Inhibition of Enzymatic Activity : Some studies indicate that 4-CPACPB may inhibit certain enzymes involved in pain and inflammation pathways, although specific targets remain to be fully elucidated.

- Receptor Interaction : There is evidence that 4-CPACPB interacts with various receptors within the body that are implicated in pain perception and inflammatory processes.

Case Studies

Several case studies have highlighted the efficacy of 4-CPACPB:

- Study on Analgesic Efficacy : A study conducted by Caroline et al. (2019) assessed the analgesic efficacy of 4-CPACPB in a controlled environment using acetic acid-induced writhing tests in mice. The results indicated a significant reduction in writhing compared to controls, supporting its potential use as an analgesic .

- Inflammation Model Study : In another study focusing on inflammatory models, researchers administered 4-CPACPB to rats subjected to carrageenan-induced paw edema. The compound significantly reduced edema compared to untreated controls, highlighting its anti-inflammatory potential .

Data Summary

The following table summarizes key findings related to the biological activity of 4-CPACPB:

Properties

CAS No. |

303064-66-6 |

|---|---|

Molecular Formula |

C22H17ClN2O4 |

Molecular Weight |

408.8 g/mol |

IUPAC Name |

[4-[(E)-[[2-(4-chlorophenoxy)acetyl]hydrazinylidene]methyl]phenyl] benzoate |

InChI |

InChI=1S/C22H17ClN2O4/c23-18-8-12-19(13-9-18)28-15-21(26)25-24-14-16-6-10-20(11-7-16)29-22(27)17-4-2-1-3-5-17/h1-14H,15H2,(H,25,26)/b24-14+ |

InChI Key |

MHAZLKAOMGQXNB-ZVHZXABRSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)/C=N/NC(=O)COC3=CC=C(C=C3)Cl |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C=NNC(=O)COC3=CC=C(C=C3)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.